2-(Iodomethyl)-2-phenyl-1,4-dioxane
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Overview
Description
2-(Iodomethyl)-2-phenyl-1,4-dioxane is an organic compound characterized by the presence of an iodomethyl group and a phenyl group attached to a 1,4-dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Iodomethyl)-2-phenyl-1,4-dioxane typically involves the iodination of a precursor compound. One common method is the reaction of 2-(hydroxymethyl)-2-phenyl-1,4-dioxane with iodine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the desired iodomethyl compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, possibly using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Iodomethyl)-2-phenyl-1,4-dioxane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The iodomethyl group can be oxidized to form aldehydes or ketones using oxidizing agents like sodium periodate or manganese dioxide.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding alcohols or hydrocarbons.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Sodium periodate or manganese dioxide in solvents like acetonitrile or dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Scientific Research Applications
2-(Iodomethyl)-2-phenyl-1,4-dioxane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(Iodomethyl)-2-phenyl-1,4-dioxane depends on the specific chemical reactions it undergoes. For example, in substitution reactions, the iodomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation reactions, the iodomethyl group is converted to a carbonyl group through the action of oxidizing agents. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)-2-phenyl-1,4-dioxane: Similar structure but with a bromomethyl group instead of an iodomethyl group.
2-(Chloromethyl)-2-phenyl-1,4-dioxane: Similar structure but with a chloromethyl group instead of an iodomethyl group.
2-(Hydroxymethyl)-2-phenyl-1,4-dioxane: Precursor compound with a hydroxymethyl group.
Uniqueness
2-(Iodomethyl)-2-phenyl-1,4-dioxane is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its bromomethyl and chloromethyl analogs. The iodomethyl group is a better leaving group, making the compound more reactive in substitution reactions. Additionally, the compound’s structure allows for versatile modifications, making it valuable in various synthetic applications.
Properties
IUPAC Name |
2-(iodomethyl)-2-phenyl-1,4-dioxane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IO2/c12-8-11(9-13-6-7-14-11)10-4-2-1-3-5-10/h1-5H,6-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXFUKFYRRTJKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)(CI)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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